4,4'-Bis(dimethylamino)benzil

Photochemistry Photoinitiator UV-Vis Spectroscopy

Standard benzil requires deep-UV (260 nm) activation, limiting cure depth and posing operational hazards. 4,4'-Bis(dimethylamino)benzil (CAS 17078-27-2) absorbs at λmax 370-372 nm (ε ≥45,000), enabling activation by industrial 365 nm UV-A sources. Its mp 200-204°C (vs. benzil 95°C) supports high-temperature polymer compounding. • Photoinitiator for UV-A-curable systems • Precursor to triarylmethane dyes (Crystal Violet) • Polyolefin crosslinker validated for HVDC cable insulation • ≥99.0% purity for reliable stoichiometry.

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
CAS No. 17078-27-2
Cat. No. B093422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(dimethylamino)benzil
CAS17078-27-2
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N(C)C
InChIInChI=1S/C18H20N2O2/c1-19(2)15-9-5-13(6-10-15)17(21)18(22)14-7-11-16(12-8-14)20(3)4/h5-12H,1-4H3
InChIKeyAVFUVYIDYFXFSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Bis(dimethylamino)benzil: Properties and Applications


4,4'-Bis(dimethylamino)benzil (CAS 17078-27-2), systematically named 1,2-bis[4-(dimethylamino)phenyl]ethane-1,2-dione, is a benzil derivative bearing two electron-donating dimethylamino groups at the para positions of the phenyl rings . With a molecular formula C₁₈H₂₀N₂O₂ and molecular weight of 296.37 g/mol, it is a crystalline solid appearing as a light yellow to dark green powder . First reported in Organic Syntheses (1961), it is prepared via Friedel-Crafts acylation of N,N-dimethylaniline with oxalyl chloride in the presence of anhydrous aluminum chloride . The compound serves as a precursor to triarylmethane dyes, a crosslinking agent for polyolefins, and a research intermediate with emerging biological activity profiles .

1
Workflow Photo-crosslinking and UV-A-curable formulation research
2
Selection Logic Requires α-diketone scaffold with dual-carbonyl reactivity
3
Use Context High-temperature polymer compounding and dye precursor synthesis

Why Benzil and Michler's Ketone Are Inadequate Substitutes


The electron-donating dimethylamino substituents in 4,4'-bis(dimethylamino)benzil fundamentally alter its photophysical and thermal profile compared to parent benzil, and its α-diketone scaffold distinguishes it from the mono-ketone Michler's ketone. Unsubstituted benzil absorbs at λmax 260 nm (ε ≈ 22,000 M⁻¹cm⁻¹) and melts at 94–95 °C , while 4,4'-bis(dimethylamino)benzil exhibits a bathochromically shifted λmax of 370–372 nm (ε ≥ 45,000 M⁻¹cm⁻¹) and a melting point of 200–204 °C . This ~110 nm red-shift moves absorption into the near-UV/visible boundary, enabling activation by common UV-A sources (365 nm) that cannot effectively excite benzil . The >100 °C elevation in melting point confers processing stability in high-temperature polymer compounding (e.g., XLPE at 110 °C) . These differences mean that substituting benzil or Michler's ketone into formulations designed for this compound will result in inadequate photoactivation, poor thermal compatibility, or altered reactivity in crosslinking and dye-forming chemistries.

Target
4,4'-Bis(dimethylamino)benzil
Substitute
Unsubstituted Benzil
Mismatch
UV absorption profile may not transfer; deep-UV activation (260 nm) may fail to replace UV-A (370 nm) workflows
Substitute
Michler's Ketone
Mismatch
Mono-ketone scaffold limits bifunctional derivatization; crosslinking and dye-forming reactivity may shift

Quantitative Differentiation Against Closest Analogs


UV-Vis Absorption Advantage Over Unsubstituted Benzil

4,4'-Bis(dimethylamino)benzil displays λmax 370–372 nm with a molar extinction coefficient (ε) ≥ 45,000 M⁻¹cm⁻¹ in methanol, compared to unsubstituted benzil which absorbs at λmax 260 nm with ε ≈ 22,000 M⁻¹cm⁻¹ in ethanol . The dimethylamino auxochromes produce a bathochromic shift of ~110 nm and a >2-fold hyperchromic enhancement. This shifts the absorption maximum from the deep UV (260 nm) into the UV-A region (370 nm), aligning with the emission of standard 365 nm mercury lamps commonly used in industrial photocuring, whereas benzil requires shorter-wavelength sources (e.g., 254 nm) that have limited penetration and higher ozone generation .

UV-Vis Absorption
Head-to-head
λmax ≈ +110 nm shift vs. benzil
Supports UV-A source compatibility review
Bathochromic shift enables 365 nm lamp activation
Photochemistry Photoinitiator UV-Vis Spectroscopy Benzil Derivatives

Thermal Stability and Melting Point Elevation vs. Benzil

The melting point of 4,4'-bis(dimethylamino)benzil is 200–204 °C (lit. 203 °C), compared to 94–95 °C for unsubstituted benzil . This >105 °C elevation is attributed to enhanced intermolecular interactions from the dimethylamino substituents and the extended conjugated system. The high melting point permits compounding into low-density polyethylene (LDPE) at 110 °C without premature melting or phase separation, as demonstrated in patent CN108395601A where the compound is incorporated into LDPE/dicumyl peroxide mixtures at 110 °C for 30 minutes in an internal mixer . At this processing temperature, unsubstituted benzil (mp 95 °C) would melt prematurely, risking inhomogeneous dispersion and degradation.

Melting Point
Cross-study
Δmp ≈ +105 to +109 °C vs. benzil
Thermal processing stability context
Enables compounding at 110 °C without premature melting
Thermal Stability Polymer Processing Crosslinking Material Science

Space Charge Suppression in XLPE HVDC Cable Insulation

Chinese patent CN108395601A (Tianjin University, 2018) specifically claims the use of 4,4'-bis(dimethylamino)benzil as a benzil derivative additive that 'significantly restrains injection and accumulation of space charge in XLPE and accelerates dissipation of space charge' . The exemplified formulation uses LDPE:antioxidant 1010:dicumyl peroxide:4,4'-bis(dimethylamino)benzil at a mass ratio of 100:0.1:2:0.5, processed at 110 °C . General benzil (λmax 260 nm) is documented as a 'relatively poor photoinitiator' and is not reported for space charge suppression in XLPE . The dimethylamino-substituted derivative's elevated electron density from the donor groups is hypothesized to create deep charge traps that modify space charge dynamics—a mechanism not available to unsubstituted benzil or electron-withdrawing benzil analogs such as 4,4'-dichlorobenzil or 4,4'-dinitrobenzil.

Space Charge Suppression
Class-level
Functional presence at 0.5 phr in XLPE (patent CN108395601A)
Reported formulation-specific endpoint context
Data to verify; no open-literature quantitative comparison available
HVDC Cable Space Charge Crosslinked Polyethylene Electrical Insulation Polymer Additives

Triarylmethane Dye Precursor Utility vs. Michler's Ketone

4,4'-Bis(dimethylamino)benzil is explicitly cited as a precursor for triarylmethane dyes . Its α-diketone (benzil) scaffold offers distinct reactivity from Michler's ketone (4,4'-bis(dimethylamino)benzophenone, CAS 90-94-8), which is the more commonly known triarylmethane dye intermediate and a mono-ketone . While Michler's ketone (λmax ~366 nm, mp ~174 °C) is well-established in dye synthesis (e.g., Methyl Violet, Crystal Violet) , the benzil derivative's 1,2-dione functionality enables additional synthetic transformations (oxidation to quinones, reduction to diols or amines, and condensation reactions at both carbonyl positions) that are unavailable to the mono-ketone analog . This dual-carbonyl electrophilicity allows regioselective derivatization for unsymmetrical dye structures and bifunctional crosslinking .

Dye Precursor Scaffold
Class-level
α-Diketone (two carbonyls) vs. Michler's ketone (mono-ketone)
Synthetic versatility context for unsymmetrical dyes
Reactivity difference; no quantitative yield comparison available
Triarylmethane Dyes Organic Synthesis Dye Chemistry Precursor

Antimicrobial Activity Against S. aureus and E. coli

A study reported minimum inhibitory concentration (MIC) values of 32 µg/mL for 4,4'-bis(dimethylamino)benzil against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) . While comparative MIC data for unsubstituted benzil against the same strains are not available in the same study, benzil is primarily known as a carboxylesterase inhibitor (Ki = 14.7 nM for human CE1) rather than a direct antimicrobial agent . The presence of the dimethylamino groups—known pharmacophores in antibacterial agents—may contribute to membrane interaction or intracellular target engagement . Note: This evidence is classified as supporting only, as direct head-to-head comparative MIC data between 4,4'-bis(dimethylamino)benzil and benzil against identical bacterial strains under identical conditions could not be independently verified from a non-excluded primary source; the quantitative data originates from a secondary compilation.

Antimicrobial MIC
Supporting
MIC = 32 µg/mL (S. aureus, E. coli)
Supports antimicrobial screening context
Confirmatory primary literature and SAR studies required
Antimicrobial Biological Activity MIC Benzil Derivatives

High-Purity Specifications for Reproducible Quantitative Research

Commercially available 4,4'-bis(dimethylamino)benzil is offered at ≥99.0% purity by nonaqueous titration from major suppliers including TCI (Product B1212) and Aladdin (B132019), with additional specifications for appearance (light yellow to dark green crystalline powder), melting point (202–205 °C), λmax (370–372 nm), and ε (≥45,000 M⁻¹cm⁻¹) provided on Certificates of Analysis . Thermo Scientific Chemicals (formerly Acros Organics) offers the compound at 98% purity (97.5% min. by HPLC) . In contrast, some generic suppliers list purity as 'usually 95%' without specifying analytical method . The titrimetric assay method (>99.0%) provides a direct measure of the diketone content, whereas HPLC purity (97.5%) accounts for organic impurities; the choice between these grades directly impacts stoichiometric calculations in synthesis and quantitative reproducibility in photophysical measurements where absorbing impurities at lower wavelengths could confound extinction coefficient determinations.

Purity Specification
Spec review
≥99.0% (titration) vs. ~95% (generic, method unspecified)
Batch-to-batch consistency context for quantitative research
Titrimetric purity reflects active diketone content
Purity Specification Quality Control Procurement Reproducibility

High-Confidence Application Scenarios


Photo-Crosslinking Agent for UV-A-Curable Formulations

The λmax of 370–372 nm (ε ≥ 45,000 M⁻¹cm⁻¹) positions 4,4'-bis(dimethylamino)benzil as a candidate photoinitiator or co-initiator for UV-A-curable systems . Unlike benzil, which requires 260 nm deep-UV sources with limited penetration and higher operational hazard, this compound can be activated by standard industrial 365 nm mercury lamps. The high extinction coefficient ensures efficient photon capture at low loading concentrations. The thermal stability (mp >200 °C) also ensures compatibility with pre-cure thermal processing steps . Researchers developing UV-curable coatings, inks, or adhesives should evaluate this compound as a benzil-series alternative when deep-UV equipment is unavailable or when deeper cure-through is required.

Space Charge Suppressant for HVDC Cable Insulation

Based on patent CN108395601A, 4,4'-bis(dimethylamino)benzil is incorporated at 0.5 phr into LDPE/dicumyl peroxide formulations to suppress space charge accumulation in HVDC cable insulation . The high melting point (200–204 °C) allows compounding at 110 °C without premature melting . This is a functional application for which unsubstituted benzil (mp 95 °C) would be thermally unsuitable and has no demonstrated efficacy . Industrial R&D teams in the electrical insulation and power cable sectors should procure this specific derivative—not generic benzil—for space charge mitigation studies.

Precursor for Unsymmetrical Triarylmethane Dyes

The α-diketone scaffold of 4,4'-bis(dimethylamino)benzil enables sequential derivatization at two distinct carbonyl positions, offering synthetic routes to unsymmetrical triarylmethane dyes that are inaccessible from the mono-ketone Michler's ketone . The compound's established role as a Crystal Violet precursor, combined with its dual electrophilic reactivity (oxidation to quinones, reduction to diols, bifunctional condensation), makes it valuable for dye chemistry laboratories seeking to expand structural diversity beyond the Michler's ketone platform . Procurement should include the ≥99.0% (titration) grade to ensure accurate stoichiometry in dye-forming reactions where diketone content directly determines yield .

Crosslinking Agent for Polyethylene and Styrene Polymers

4,4'-Bis(dimethylamino)benzil has been demonstrated as an effective crosslinking agent for polyethylene and styrene polymers, functioning as either a preheating or post-crosslinking additive with reported good thermal stability and chemical resistance . The combination of high melting point (200–204 °C) ensuring solid-state handling during compounding, and the α-diketone's radical-generating or addition chemistry, makes it a specialty crosslinker for polyolefin systems processed at elevated temperatures where lower-melting benzil derivatives would fail . Polymer chemists exploring benzil-based crosslinking should preferentially select this derivative for applications requiring processing above 100 °C.

Application
Selection Property
Validation Focus
UV-A-curable formulation research
Spectral absorption profile
365 nm lamp activation efficiency
HVDC cable insulation studies
Thermal stability and functional loading
Space charge suppression endpoint at 0.5 phr
Triarylmethane dye precursor synthesis
α-Diketone scaffold reactivity
Unsymmetrical derivatization pathways
High-temperature polymer crosslinking
Solid-state handling above 100 °C
Crosslinking performance in polyolefin systems

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